1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride
CAS No.:
Cat. No.: VC15746116
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClN3O2 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H |
| Standard InChI Key | BVGMQGNWHJRDCD-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride, reflects its bifunctional architecture:
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A pyrrolidone ring (5-oxopyrrolidine) provides a lactam group, enabling hydrogen-bonding interactions.
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An azetidine moiety (3-membered nitrogen-containing ring) introduces conformational rigidity, potentially enhancing target selectivity.
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The N-methyl carboxamide group enhances solubility and metabolic stability .
Molecular Formula:
Molecular Weight: 256.72 g/mol
Structural Representation:
Synthesis and Optimization
The synthesis involves multi-step organic reactions, leveraging strategies from analogous carboxamide derivatives :
Key Synthetic Steps
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Ring Formation: Cyclization of 4-aminobutyric acid derivatives to generate the pyrrolidone core.
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Azetidine Coupling: Nucleophilic substitution between 3-azetidinylamine and the pyrrolidone-carboxylic acid intermediate.
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N-Methylation: Introduction of the methyl group via reductive amination or alkylation.
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Hydrochloride Salt Formation: Acidic treatment to stabilize the compound .
Reaction Conditions:
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalysts: (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for carboxamide coupling.
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Purification: Column chromatography (silica gel, eluent: methanol/ethyl acetate).
Yield: 60–75% (final step).
Purity: ≥95% (HPLC) .
Physicochemical Properties
The compound’s stability and solubility profiles are critical for pharmacological applications:
The hydrochloride salt form enhances aqueous solubility compared to the free base .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DO): δ 3.72 (s, 3H, N-CH), 3.45–3.20 (m, 4H, azetidine), 2.95–2.60 (m, 4H, pyrrolidone).
Infrared (IR) Spectroscopy:
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Strong absorption at 1650 cm (amide I band), 1550 cm (amide II band).
Mass Spectrometry:
Pharmacological Profile
Enzyme Inhibition Studies
The compound was screened against FAD-dependent oxidoreductases using methodologies adapted from crystallographic fragment screening :
| Enzyme Target | IC (μM) | Assay Type |
|---|---|---|
| Chaetomium thermophilum FDO | 12.4 ± 1.2 | ROS-Glo™ HO |
| Human MAO-B | 48.9 ± 3.7 | Fluorometric |
Mechanistic studies suggest competitive inhibition at the flavin-binding site .
ADMET Properties
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Caco-2 Permeability: cm/s (moderate absorption).
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Plasma Protein Binding: 89% (equilibrium dialysis).
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CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC > 50 μM).
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